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Compound of Interest

Compound Name: SRI-011381-d5

Cat. No.: B15544582

Introduction

Compound C381 is a novel, brain-penetrant, small molecule with significant therapeutic
potential for neurodegenerative diseases.[1][2][3] Initially identified through a phenotypic
screen for activators of central nervous system (CNS) Smad signaling, subsequent target
deconvolution revealed that its primary mechanism of action is the direct targeting of
lysosomes.[1][4][5] C381 is a benzyl urea derivative that includes a piperidine ring.[2][3] This
technical guide provides a comprehensive overview of the pharmacological profile of C381,
including its mechanism of action, pharmacokinetic properties, and preclinical efficacy.

Physicochemical and Pharmacokinetic Properties

C381 exhibits favorable drug-like properties, including oral bioavailability and the ability to
cross the blood-brain barrier, which are critical for treating neurological disorders.[1][2][3]

Property Value Source

] Benzyl urea derivative with a
Chemical Class T [2][3]
piperidine ring

ClogP 3.3 [1][2][3]
Oral Bioavailability 48% [1][2][3]
_ Demonstrated in mouse
Brain Penetrance [1][2][3]
models
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Mechanism of Action: A Novel Lysosome Activator

Contrary to the initial hypothesis of Smad signaling activation, a genome-wide CRISPR
interference (CRISPRI) screen identified the lysosome as the direct target of C381.[1][2][4][6]
The compound exerts its therapeutic effects by enhancing lysosomal function through a multi-
faceted mechanism.[1][2][3]

The proposed mechanism involves:
o Direct Lysosomal Targeting: C381 physically localizes to the lysosome.[1][2][3]

e Promotion of Lysosomal Acidification: The compound stimulates the activity of the vacuolar-
type H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic pH of
the lysosome.[7][8] This leads to a dose-dependent increase in lysosomal acidification.[1][7]

o Enhanced Proteolytic Activity: By lowering the lysosomal pH, C381 enhances the activity of
acid-dependent hydrolases, thereby increasing the breakdown of lysosomal cargo.[1][7]

e Improved Lysosomal Resilience: C381 protects lysosomes from membrane damage and
permeabilization induced by lysosomotropic agents, a pathological feature in some
neurodegenerative diseases.[1][7][9]

Signaling Pathway and Mechanism of Action
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Caption: Mechanism of action of C381, targeting the lysosome to enhance its function.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15544582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Preclinical Efficacy

C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple

preclinical models of neurodegenerative diseases.

Model Key Findings Dosing Regimen Source
Reduced microgliosis
Progranulin-/- Mice (CD68 and Ibal 30 mg/kg, i.p. twice (0]
(FTD model) immunoreactivity) in weekly for 1 month
the thalamus.
Rescued
dopaminergic neuron o
MPTP Mouse Model Not specified in
_ . loss, restored , [1](21(3]
(Parkinson's Disease) - ] shippets
cognitive function, and
reduced microgliosis.
Mitigated astrogliosis
Repetitive Mild and cerebrovascular 10 mg/kg, i.p. at
Traumatic Brain Injury ~ damage, and exerted multiple time points [8]

(mTBI)

neuroprotective
effects.

post-injury

Experimental Protocols

CRISPRIi-Based Target Identification

To elucidate the molecular target of C381, a genome-wide CRISPRI "sensitivity" screen was

performed.[4] This approach identifies genes that, when knocked down, confer protection or

sensitivity to a cytotoxic concentration of the compound, thereby revealing its target pathway.

CRISPRI Target Identification Workflow
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Caption: Workflow for identifying the biological target of C381 using CRISPR interference.

Lysosomal Acidification Assay

The effect of C381 on lysosomal pH was quantified using LysoSensor Green DND-189, a

fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase

in fluorescence intensity.

Cell Culture: K562 cells were cultured under standard conditions.

Compound Treatment: Cells were treated with varying concentrations of C381 or the V-

ATPase inhibitor Bafilomycin A1 (BafA) as a negative control for 1 hour.[1][5]

Staining: Cells were stained with LysoSensor Green.

Imaging and Quantification: Live cells were imaged, and the number and intensity of

fluorescent puncta (representing acidic lysosomes) were quantified and normalized to cell

confluence.[1][5]

In Vivo Efficacy Studies in Mouse Models

e Animal Models: Progranulin-deficient (Grn-/-) mice and the chronic MPTP-induced mouse

model of Parkinson's disease were utilized.[1][2][3]

e Compound Administration: C381 was formulated in a vehicle of 10% DMSO, 15% Solutol,
and 75% sterile water and administered via intraperitoneal (i.p.) injection.[8]
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o Behavioral Testing: Motor function and cognition were assessed using tests such as the
rotarod and contextual fear conditioning.[10]

e Immunohistochemistry: Brain tissues were sectioned and stained for markers of
neuroinflammation (e.g., CD68, Ibal) and neuronal health (e.g., tyrosine hydroxylase [TH]
for dopaminergic neurons).[1][5] Stained sections were imaged via confocal microscopy and
immunoreactivity was quantified.[1][5][10]

Conclusion

C381 is a promising first-in-class therapeutic candidate that operates through a novel
mechanism of action: the direct enhancement of lysosomal function.[1][2][3] Its ability to restore
lysosomal activity, coupled with its potent anti-inflammatory and neuroprotective properties in
relevant disease models, highlights its potential as a disease-modifying therapy for a range of
neurodegenerative disorders characterized by lysosomal dysfunction.[1][2][6] Further
investigation into its precise molecular interactions within the lysosome is warranted to fully
elucidate its therapeutic mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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